molecular formula C19H16N4O3 B11198151 3-(3-Ethoxyphenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole

3-(3-Ethoxyphenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B11198151
M. Wt: 348.4 g/mol
InChI Key: OUHLGEBSEQNHDN-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole typically involves multiple steps:

    Formation of 1,3,4-Oxadiazole Ring: The initial step often involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the 1,3,4-oxadiazole ring. This reaction is usually carried out under acidic or basic conditions, with reagents such as phosphorus oxychloride or polyphosphoric acid.

    Substitution Reactions: The phenyl and ethoxyphenyl groups are introduced through substitution reactions. These reactions may involve the use of aryl halides and appropriate nucleophiles under conditions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).

    Final Assembly: The final step involves the coupling of the 1,3,4-oxadiazole core with the ethoxyphenyl and phenyl groups. This step may require the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines and thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Ethoxyphenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound has potential applications as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful for imaging and diagnostic applications.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. The oxadiazole ring is known for its bioactivity, and modifications of this compound could lead to new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites and modulate biological activity. In electronic applications, its mechanism involves the transfer of electrons or holes, contributing to the material’s conductivity and luminescence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-Ethoxyphenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, bioactivity, and suitability for various applications. Compared to similar compounds, the ethoxy group may enhance solubility and modify the compound’s interaction with biological targets or electronic materials.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C19H16N4O3/c1-2-24-15-10-6-9-14(11-15)18-20-16(26-23-18)12-17-21-22-19(25-17)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3

InChI Key

OUHLGEBSEQNHDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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